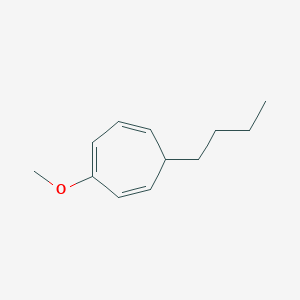
7-Butyl-3-methoxycyclohepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Butyl-3-methoxycyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with alternating double bonds, a butyl group at the 7th position, and a methoxy group at the 3rd position. This compound is a derivative of cycloheptatriene, which is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-butyl-3-methoxycyclohepta-1,3,5-triene typically involves the modification of cycloheptatriene. One common method is the alkylation of cycloheptatriene with butyl halides in the presence of a strong base, followed by methoxylation using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Butyl-3-methoxycyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated ring structure.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated cycloheptane derivatives.
Substitution: Halogenated cycloheptatriene derivatives.
Applications De Recherche Scientifique
7-Butyl-3-methoxycyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-butyl-3-methoxycyclohepta-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Cycloheptatriene: The parent compound with a similar ring structure but without the butyl and methoxy groups.
3,7,7-Trimethylcyclohepta-1,3,5-triene: A derivative with three methyl groups, known for its presence in natural products like turpentine.
Uniqueness: 7-Butyl-3-methoxycyclohepta-1,3,5-triene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
126893-53-6 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
7-butyl-3-methoxycyclohepta-1,3,5-triene |
InChI |
InChI=1S/C12H18O/c1-3-4-6-11-7-5-8-12(13-2)10-9-11/h5,7-11H,3-4,6H2,1-2H3 |
Clé InChI |
GBACBOFMYNXCGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


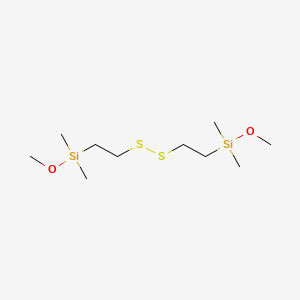
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)

![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)

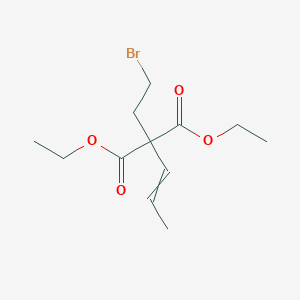
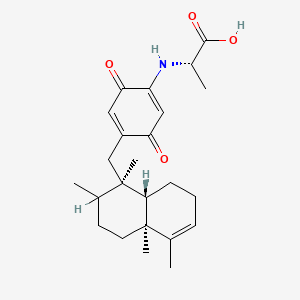
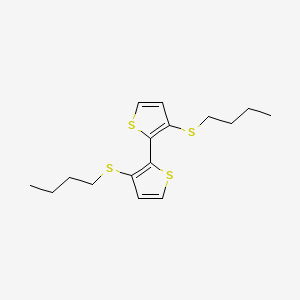
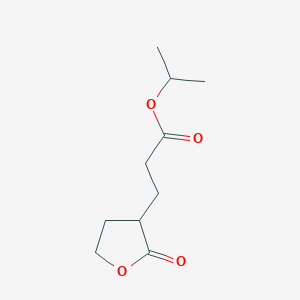
![7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole](/img/structure/B14274782.png)
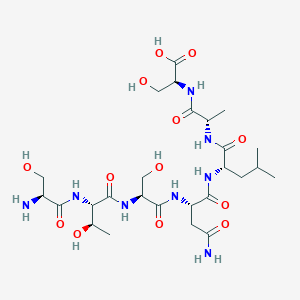
![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
![4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate](/img/structure/B14274809.png)
